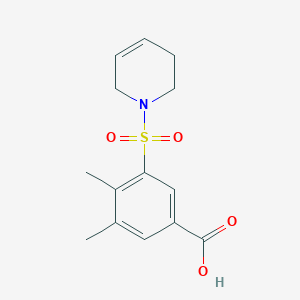![molecular formula C12H20N2O3 B6645306 3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)
3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid, also known as DEAB, is a chemical compound that has gained attention in scientific research due to its potential as a selective inhibitor of aldehyde dehydrogenase (ALDH). This enzyme plays a crucial role in the metabolism of alcohol and other toxins in the body. DEAB has been studied for its potential therapeutic applications in cancer, stem cell research, and drug addiction.
Mécanisme D'action
3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid acts as a selective inhibitor of ALDH by binding to the active site of the enzyme and preventing the conversion of acetaldehyde to acetate. This leads to an accumulation of acetaldehyde, which can have toxic effects on cells. Inhibition of ALDH by this compound has been shown to have potential therapeutic applications in cancer, stem cell research, and drug addiction.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of ALDH by this compound has been shown to have potential therapeutic applications in cancer, stem cell research, and drug addiction. This compound has also been shown to have potential as a tool for studying the role of ALDH in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid has several advantages for use in lab experiments. It is a selective inhibitor of ALDH, which allows for the specific targeting of this enzyme. This compound has also been shown to be effective at low concentrations, which can reduce the risk of toxicity. However, this compound also has some limitations. It can be difficult to obtain in large quantities, and its stability can be affected by factors such as pH and temperature.
Orientations Futures
There are several future directions for research involving 3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid. One area of interest is the potential therapeutic applications of this compound in cancer. Studies have shown that inhibition of ALDH by this compound can enhance the sensitivity of cancer cells to chemotherapy. Another area of interest is the potential use of this compound in stem cell research. Inhibition of ALDH by this compound has been shown to enhance the differentiation of stem cells into specific cell types. Finally, there is potential for the use of this compound in drug addiction research. Inhibition of ALDH by this compound has been shown to reduce the reinforcing effects of alcohol and other drugs.
Méthodes De Synthèse
The synthesis of 3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid involves a multi-step process that begins with the reaction between ethyl 2-oxocyclohexanecarboxylate and 3-aminopyridine. The resulting product is then subjected to a series of reactions involving the addition of various reagents, including acetic anhydride, sodium borohydride, and hydrochloric acid. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid has been extensively studied for its potential as a selective inhibitor of ALDH. ALDH is an enzyme that plays a crucial role in the metabolism of alcohol and other toxins in the body. Inhibition of ALDH has been shown to have potential therapeutic applications in cancer, stem cell research, and drug addiction.
Propriétés
IUPAC Name |
3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-3-14(10(2)9-11(15)16)12(17)13-7-5-4-6-8-13/h4-5,10H,3,6-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRCXVWXRDUTQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)C(=O)N1CCC=CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-fluorobenzonitrile](/img/structure/B6645256.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)



![2-[1-(4-Methylpiperidine-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6645319.png)
